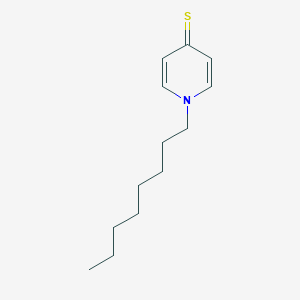

n-Octylpyridine-4-thione

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

141537-35-1 |

|---|---|

Molekularformel |

C13H21NS |

Molekulargewicht |

223.38 g/mol |

IUPAC-Name |

1-octylpyridine-4-thione |

InChI |

InChI=1S/C13H21NS/c1-2-3-4-5-6-7-10-14-11-8-13(15)9-12-14/h8-9,11-12H,2-7,10H2,1H3 |

InChI-Schlüssel |

NLECRNFONPHGMK-UHFFFAOYSA-N |

SMILES |

CCCCCCCCN1C=CC(=S)C=C1 |

Kanonische SMILES |

CCCCCCCCN1C=CC(=S)C=C1 |

Synonyme |

n-Octylpyridine-4-thione |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to Pyridine-4-thione Derivatives

The synthesis of pyridine-4-thione and its derivatives often relies on well-established reactions in heterocyclic chemistry. These methods include the introduction of the sulfur functionality onto a pre-formed pyridine (B92270) ring or the construction of the pyridine ring with the sulfur atom already incorporated in one of the precursors.

Nucleophilic Addition Reactions to Isothiocyanates

While the direct synthesis of pyridine-4-thione through a simple nucleophilic addition of a pyridine-derived carbanion to an isothiocyanate is not a commonly reported method, isothiocyanates are valuable precursors in the synthesis of more complex fused pyridine-thione systems. For instance, the reaction of an aminothienopyridine with phenylisothiocyanate leads to the formation of a thiourea (B124793) derivative. This intermediate can then undergo cyclization under different conditions to yield various pyridothienopyrimidine derivatives. nih.gov This approach, while not yielding a simple pyridine-4-thione, demonstrates the utility of isothiocyanates in building complex heterocyclic systems containing a pyridine-thione motif.

Alkylation Reactions of Thiones and Related Pyridine Derivatives

A crucial step in the synthesis of n-Octylpyridine-4-thione is the introduction of the n-octyl group at the C-4 position of the pyridine ring. The direct C-4 alkylation of pyridine has historically been a challenge due to issues with regioselectivity, often leading to mixtures of isomers. nih.gov However, recent advancements have provided more selective methods.

One notable method is the Minisci-type decarboxylative alkylation. This reaction allows for the regioselective C-4 alkylation of pyridines. nih.gov The process involves the use of a simple maleate-derived blocking group on the pyridine nitrogen, which directs the alkylation to the C-4 position. nih.gov A variety of carboxylic acids can be used as the alkyl source under radical-generating conditions. nih.gov This method is operationally simple and scalable, making it a practical approach for obtaining C-4 alkylated pyridines. nih.gov Once the n-octyl group is installed at the C-4 position, subsequent steps would be required to introduce the thione functionality.

Alternatively, the thione functionality can be introduced first, followed by alkylation. However, the alkylation of pyridine-4-thione typically occurs at the sulfur atom (S-alkylation) due to its higher nucleophilicity, leading to the formation of a 4-(alkylthio)pyridine rather than a C-alkylated product. Therefore, C-alkylation prior to the introduction of the thione is the more logical synthetic route.

Approaches involving C-S-C Bond Formation and Cyclization

The formation of the pyridine-4-thione can also be achieved through cyclization reactions where a C-S bond is formed during the ring-closing step. One common method for the synthesis of thiocarbonyls from carbonyls is the use of Lawesson's reagent. nih.gov Thus, a pre-synthesized n-octylpyridin-4-one could be converted to n-Octylpyridine-4-thione by treatment with Lawesson's reagent. The reaction mechanism involves the formation of a thiaoxaphosphetane intermediate, which then rearranges to form the desired thioketone and a stable phosphorus-oxygen double bond. organic-chemistry.org

Another approach involves the construction of the pyridine ring from acyclic precursors that already contain a sulfur atom. For instance, α,β-unsaturated ketones can react with malononitrile (B47326) and a thiol under basic conditions to form substituted pyridines. wikipedia.org While this specific example leads to a 2-mercaptopyridine (B119420) derivative, it illustrates the principle of incorporating the sulfur atom during the ring formation.

Development of Novel Synthetic Strategies for n-Octylpyridine-4-thione

Modern synthetic chemistry focuses on developing more efficient and environmentally friendly methods, such as one-pot syntheses and multicomponent reactions, to construct complex molecules like n-Octylpyridine-4-thione.

One-Pot Synthesis Approaches

One-pot syntheses offer significant advantages by reducing the number of purification steps, saving time and resources. A modified Bohlmann-Rahtz pyridine synthesis provides a one-pot method for preparing polysubstituted pyridines from an alkynone, a 1,3-dicarbonyl compound, and ammonium (B1175870) acetate (B1210297) in an alcoholic solvent. rsc.org This three-component reaction proceeds under mild, acid-free conditions with high regioselectivity. rsc.org To synthesize a precursor for n-Octylpyridine-4-thione, one could envision using an alkynone bearing an n-octyl group.

Multicomponent Reactions for Pyridine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants. baranlab.org The Hantzsch pyridine synthesis is a classic example of an MCR, typically involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. baranlab.org

For the synthesis of an n-octyl substituted pyridine, a four-component reaction can be employed using an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation. chemicalbook.com This method is environmentally friendly, proceeds rapidly, and gives high yields of the desired pyridine derivatives. chemicalbook.com By selecting an appropriate aldehyde or acetophenone derivative bearing an n-octyl chain, a precursor to n-Octylpyridine-4-thione could be synthesized. Subsequent chemical transformations would then be necessary to install the thione group.

Catalytic Approaches in n-Octylpyridine-4-thione Synthesis

Catalysis is fundamental to the efficient synthesis of complex pyridine derivatives. Catalytic methods offer pathways with lower activation energies, leading to higher reaction rates and often improved selectivity compared to stoichiometric reactions. The synthesis of pyridine-thiones can be approached through various catalytic strategies, including acid-base catalysis and transition metal-mediated reactions.

Base-Catalyzed and Acid-Catalyzed Reactions

Base- and acid-catalyzed reactions are conventional yet effective methods for constructing the pyridine ring. These reactions typically involve condensation steps to build the heterocyclic core from acyclic precursors.

Base-Catalyzed Synthesis: Base-catalyzed reactions are widely employed for the synthesis of substituted pyridines. A common strategy involves the multicomponent condensation of carbonyl compounds, active methylene (B1212753) compounds, and an ammonia source. For instance, a base-catalyzed, three-component reaction of ynals, isocyanates, amines, and alcohols can produce highly decorated pyridine derivatives. organic-chemistry.org This metal-free approach is environmentally benign and cost-effective. organic-chemistry.org In a typical synthesis that could be adapted for n-Octylpyridine-4-thione, an appropriately substituted enaminone could undergo intramolecular cyclization catalyzed by a base like cesium carbonate (Cs₂CO₃) to form a pyridone ring. researchgate.net The resulting n-octylpyridone can then be converted to the target thione.

Acid-Catalyzed Synthesis: While less common for direct thione synthesis, acid catalysis is crucial for certain pyridine formation reactions. The classic Hantzsch pyridine synthesis, for example, often utilizes acetic acid as a catalyst for the condensation of an aldehyde, two equivalents of a β-ketoester, and an ammonia source. Subsequent modifications to the resulting dihydropyridine and functional group transformations could lead to the desired thione.

A critical step in many syntheses is the conversion of a pyridone intermediate to a pyridine-thione. This is effectively achieved using thionating agents like Lawesson's Reagent. nih.govrsc.org The reaction involves the exchange of a carbonyl oxygen atom for a sulfur atom. nih.gov This transformation is compatible with a wide range of functional groups and is a key step in pathways that first construct the corresponding n-octyl-4-pyridone.

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Applicability to n-Octylpyridine-4-thione |

|---|---|---|---|---|

| Base | Cesium Carbonate (Cs₂CO₃), DIPEA | Intramolecular Hydroamination/Cyclization | Metal-free, cost-effective, high regioselectivity | Cyclization of an octyl-substituted enaminone precursor to form the pyridone ring |

| Thionating Reagent | Lawesson's Reagent | Thionation of Pyridone | Efficient conversion of carbonyl to thiocarbonyl | Conversion of intermediate n-octyl-4-pyridone to the final thione product |

Transition Metal-Mediated Syntheses

Transition metal catalysis offers powerful and versatile tools for the synthesis of substituted pyridines, providing access to complex molecules with high efficiency and selectivity. thieme-connect.com These methods can be broadly categorized into two approaches: the de novo construction of the pyridine ring and the functionalization of a pre-existing pyridine core. thieme-connect.comnih.gov

Pyridine Ring Construction: Metal-catalyzed cycloaddition reactions are a cornerstone for building the pyridine skeleton. For example, cascade reactions involving copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoximes can lead to highly substituted pyridines. nih.gov By selecting precursors bearing an octyl group, this methodology could be adapted for the synthesis of an n-octylpyridine derivative, which could then be converted to the target thione.

Pyridine C-H Functionalization: A prevalent strategy involves the direct functionalization of C-H bonds on a pyridine ring, which is an atom-economical approach to introduce substituents like the n-octyl group. nih.gov Transition metals such as palladium, rhodium, and iron are commonly used to catalyze these reactions. researchgate.net For instance, a palladium-catalyzed Minisci reaction can couple N-heterocycles with simple alcohols. researchgate.net Another approach is the selective deprotonation and functionalization at the C4 position of pyridine, which can be achieved using specialized reagents followed by transition-metal-free alkylation or a palladium-catalyzed Negishi cross-coupling to install the octyl group. nih.gov

| Metal Catalyst | Reaction Type | Description | Potential Application for n-Octylpyridine-4-thione |

|---|---|---|---|

| Copper (Cu) | Cross-coupling/Electrocyclization Cascade | Forms the pyridine ring from alkenylboronic acids and ketoximes. nih.gov | De novo synthesis of the n-octylpyridine core. |

| Palladium (Pd) | Negishi Cross-Coupling | Couples a 4-halopyridine or a C4-metalated pyridine with an octyl-containing organozinc reagent. nih.gov | Introduction of the n-octyl group at the 4-position. |

| Rhodium (Rh) | C-H Activation/Annulation | Catalyzes the intramolecular functionalization of C-H bonds to build fused pyridine systems. researchgate.net | Advanced syntheses of complex pyridine derivatives. |

| Zinc (Zn) | Multicomponent Synthesis | Zn(II) can catalyze the solvent-free synthesis of pyridines from alcohols and an ammonia source. acs.org | A green chemistry approach for building the pyridine scaffold. |

Green Chemistry Principles in Synthetic Route Design and Optimization

The integration of green chemistry principles is crucial for developing sustainable synthetic methodologies. The focus is on minimizing waste, reducing energy consumption, and using less hazardous materials. benthamscience.com

Multicomponent Reactions (MCRs): MCRs are highly valued in green chemistry as they combine three or more reactants in a single step to form a product that contains significant portions of all reactants. nih.govmdpi.com This approach enhances atom economy, reduces reaction times, and minimizes waste generation compared to multi-step syntheses. benthamscience.comnih.gov A one-pot, four-component reaction under microwave irradiation in a green solvent like ethanol (B145695) is an exemplary green method for pyridine synthesis. nih.gov

Alternative Energy Sources: Microwave-assisted synthesis has been recognized as a valuable green chemistry tool. nih.gov It often leads to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

Sustainable Solvents and Catalysts: The choice of solvent is a key aspect of green chemistry. Utilizing environmentally benign solvents such as water or ethanol, or conducting reactions under solvent-free conditions, significantly reduces the environmental impact. acs.orgmdpi.com Furthermore, the use of recyclable and non-toxic catalysts, like certain ionic liquids or simple metal salts such as Zn(II), aligns with green principles by minimizing hazardous waste and enabling more sustainable chemical processes. acs.orgbenthamscience.com

| Green Chemistry Principle | Application in Pyridine Synthesis | Benefit |

|---|---|---|

| Multicomponent Reactions (MCRs) | One-pot synthesis combining multiple starting materials to form the pyridine ring. nih.govmdpi.com | High atom economy, reduced steps, less waste. benthamscience.com |

| Microwave Irradiation | Used as an energy source to accelerate reaction rates. nih.gov | Shorter reaction times (minutes vs. hours), often higher yields, and purer products. nih.gov |

| Solvent-Free or Green Solvents | Performing reactions without a solvent or using environmentally friendly solvents like ethanol or water. acs.orgmdpi.com | Reduced environmental pollution and health hazards associated with volatile organic compounds (VOCs). |

| Use of Recyclable/Benign Catalysts | Employing catalysts like ionic liquids or simple, non-toxic metal salts (e.g., Zn(II)). acs.orgbenthamscience.com | Minimizes hazardous waste and allows for cost-effective, sustainable processes. benthamscience.com |

Elucidation of Reaction Mechanisms

Investigation of Photochemical Reactions of Pyridine-4-thiones with Alkenes

Photochemical reactions offer unique synthetic routes that are often inaccessible through thermal methods. mdpi.com The interaction of light with pyridine-4-thiones in the presence of alkenes can lead to the formation of novel molecular structures.

The photochemical [2+2] cycloaddition of thiones with alkenes is a known method for synthesizing four-membered thiaheterocycles called thietanes. beilstein-journals.org In the case of pyridine-4(1H)-thione, irradiation with UV light in the presence of alkenes like 2-methylacrylonitrile and methyl 2-methylacrylate can lead to the formation of spirothietane intermediates. beilstein-journals.org However, these intermediates are often unstable and can undergo further reactions. For pyridine-4(1H)-thione, the generated spirothietane intermediates have been observed to undergo ring cleavage and subsequent aromatization to yield substituted pyridines. beilstein-journals.org This reactivity highlights a key reaction pathway for the functionalization of the pyridine (B92270) ring system.

Table 1: Photocycloaddition of Pyridine-4(1H)-thione with Alkenes beilstein-journals.org

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| Pyridine-4(1H)-thione | 2-Methylacrylonitrile | Spirothietane | Substituted Pyridine |

| Pyridine-4(1H)-thione | Methyl 2-methylacrylate | Spirothietane | Substituted Pyridine |

The outcome of photochemical reactions is highly dependent on the specific conditions employed. Factors such as the wavelength of light, solvent, and the presence of sensitizers can influence the reaction pathway and product distribution. For thione-containing compounds, irradiation, even with indirect sunlight, can impact tautomeric equilibria and promote transformations. cdnsciencepub.com In the context of photochemical reactions of pyridine-4-thiones with alkenes, the nature of the alkene itself and the solvent can dictate the stability of the spirothietane intermediate and the subsequent reaction pathways, such as ring cleavage or other rearrangements. beilstein-journals.org

Studies on Thione-Thiol Tautomerism and Proton Transfer Mechanisms

Pyridine-4-thiones, like many heterocyclic thiones, can exist in equilibrium with their thiol tautomers (4-mercaptopyridines). ubc.cacdnsciencepub.com This tautomerism is a form of proton transfer and is crucial in determining the chemical and biological properties of the compound. The position of this equilibrium is sensitive to the molecular environment. cdnsciencepub.comresearchgate.net

Intramolecular proton transfer (IMPT) involves the movement of a proton within the same molecule. researchgate.net In the gas phase, the thiol form of pyridinethiones is generally favored. acs.org However, direct intramolecular proton transfer from the thione to the thiol form faces a significant energy barrier. acs.orgresearchgate.net Computational studies suggest that this process is more likely to occur in hydrogen-bonded dimers, where the energy barrier for tautomerization is substantially lower. acs.org The presence of an intramolecular hydrogen bond can facilitate excited-state intramolecular proton transfer (ESIPT), which can open up radiationless deactivation channels. nih.gov

The solvent plays a critical role in the thione-thiol tautomeric equilibrium. researchgate.netresearchgate.net In polar solvents such as water and ethanol (B145695), the thione form of pyridine-4-thione is predominantly stabilized. cdnsciencepub.comcdnsciencepub.com This is attributed to the higher polarity of the thione tautomer. ubc.ca Conversely, in nonpolar solvents, the thiol form is more prevalent. cdnsciencepub.comresearchgate.net The tautomerization can be mediated by solvent molecules, which can act as proton relays, significantly lowering the activation energy barrier for the proton transfer. researchgate.netresearchgate.net For instance, studies have shown that water molecules can facilitate the tautomerization of 2-hydroxypyridine (B17775) to 2-pyridone through a proton relay mechanism, a process analogous to the thione-thiol tautomerism. researchgate.net The presence of protic solvents can assist in the tautomerization process, with studies suggesting that a small number of water molecules can be sufficient to facilitate the transfer. scispace.com

Table 2: Solvent Influence on Pyridine-4-thione Tautomerism cdnsciencepub.comcdnsciencepub.comresearchgate.net

| Solvent Type | Predominant Tautomer |

| Polar (e.g., Water, Ethanol) | Thione |

| Nonpolar | Thiol |

| Dioxane | Thione |

| Acetonitrile | Thione |

| Dichloromethane | Thione |

| Chloroform | Thione |

Exploration of Electrophilic and Nucleophilic Reactivity

The pyridine ring's electronic nature, influenced by the electronegative nitrogen atom, dictates its reactivity towards electrophiles and nucleophiles. uoanbar.edu.iq The nitrogen atom decreases the electron density of the ring, making it less reactive towards electrophilic substitution compared to benzene. uoanbar.edu.iqiust.ac.ir

Methodologies for Mechanistic Elucidation (e.g., Isotopic Labeling, Kinetic Studies)

The investigation of reaction mechanisms is a multifaceted endeavor that combines various experimental and theoretical techniques. For a molecule like n-Octylpyridine-4-thione, a comprehensive understanding of its reactive behavior would be achieved through a combination of isotopic labeling and kinetic studies. These methods, often used in conjunction, provide detailed information about the sequence of bond-breaking and bond-forming events that constitute a chemical transformation.

Isotopic Labeling

Isotopic labeling is a powerful technique for tracing the fate of specific atoms throughout a chemical reaction. researchgate.net By replacing an atom in a reactant molecule with one of its heavier, stable isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can track the position of the label in the products, intermediates, and byproducts. kit.edu This information is invaluable for distinguishing between different possible reaction pathways.

For n-Octylpyridine-4-thione, isotopic labeling could be employed in several ways:

Nitrogen-15 Labeling: To investigate reactions involving the pyridine ring, a synthetic route to n-Octylpyridine-4-thione could be developed using a ¹⁵N-labeled pyridine precursor. chemrxiv.orgnih.gov Analysis of the products using mass spectrometry or ¹⁵N NMR spectroscopy would reveal whether the nitrogen atom is retained, displaced, or involved in skeletal rearrangements during a reaction. Recent strategies for nitrogen isotope exchange in pyridines, such as those based on the Zincke activation, provide a potential pathway for accessing ¹⁵N-labeled pyridine heterocycles. chemrxiv.orgnih.gov

Carbon-13 Labeling: Specific carbon atoms, either in the pyridine ring or the n-octyl chain, could be labeled with ¹³C. For instance, labeling the carbon atom of the C=S group would allow for the direct monitoring of its transformation via ¹³C NMR spectroscopy. This would be particularly useful for studying reactions where the thione group is converted to other functionalities.

Deuterium Labeling: The n-octyl group could be selectively deuterated to study its role in a reaction mechanism. The presence or absence of a kinetic isotope effect (a change in reaction rate upon isotopic substitution) can indicate whether a C-H bond at a specific position is broken in the rate-determining step of the reaction.

The general approach for isotopic labeling involves either the step-by-step synthesis of the labeled compound from an isotopically enriched starting material or an exchange reaction on the final molecule. researchgate.net

Kinetic Studies

Kinetic studies involve measuring the rate of a reaction and how it is affected by changes in concentration of reactants, catalysts, temperature, and solvent. This data is used to determine the rate law of the reaction, which provides crucial information about the composition of the transition state in the rate-determining step. rsc.org

For n-Octylpyridine-4-thione, kinetic studies would likely be performed using techniques like stopped-flow spectrophotometry, especially for rapid reactions, as the pyridine-4-thione chromophore allows for convenient monitoring by UV-Vis spectroscopy. cdnsciencepub.comrsc.org A typical kinetic study would involve systematically varying the concentration of each reactant while keeping others in excess to determine the order of the reaction with respect to each component.

A relevant example is the kinetic analysis of the nitrosation of 4-mercaptopyridine (B10438) (the tautomer of pyridine-4-thione). cdnsciencepub.com Such studies provide detailed insights into the reactivity of the thione/thiol group. The reaction is often monitored by following the disappearance of the thione or the appearance of the product spectrophotometrically.

Below is a hypothetical data table illustrating the type of results that would be obtained from a kinetic study on a reaction involving a pyridine-4-thione derivative. The data is based on findings for the nitrosation of 4-mercaptopyridine and demonstrates how rate constants are determined. cdnsciencepub.com

| [4-Mercaptopyridine] (M) | [HNO₂] (M) | [H⁺] (M) | Observed Rate Constant (k_obs) (s⁻¹) |

|---|---|---|---|

| 1.0 x 10⁻⁴ | 5.0 x 10⁻³ | 0.1 | 0.45 |

| 1.0 x 10⁻⁴ | 1.0 x 10⁻² | 0.1 | 0.91 |

| 1.0 x 10⁻⁴ | 1.5 x 10⁻² | 0.1 | 1.35 |

| 1.0 x 10⁻⁴ | 2.0 x 10⁻² | 0.1 | 1.82 |

From such data, a plot of the observed rate constant (k_obs) versus the concentration of the varied reactant (in this case, nitrous acid) would be constructed. The linearity of this plot would confirm the reaction order with respect to that reactant, and the slope would yield the second-order rate constant.

Further kinetic analysis could involve studying the effect of catalysts, such as halide ions, which have been shown to significantly accelerate the nitrosation of heterocyclic thiones. cdnsciencepub.com

| [Cl⁻] (M) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

|---|---|

| 0.00 | 91.0 |

| 0.05 | 266.0 |

| 0.10 | 441.0 |

| 0.15 | 616.0 |

| 0.20 | 791.0 |

The linear relationship between the second-order rate constant and the catalyst concentration would allow for the determination of the catalytic rate constant.

By combining the insights gained from isotopic labeling with the quantitative data from kinetic studies, a detailed and well-supported reaction mechanism for transformations involving n-Octylpyridine-4-thione can be proposed. rsc.org These methodologies are fundamental pillars in the field of physical organic chemistry for understanding the intricate details of chemical reactivity.

Advanced Spectroscopic and Structural Characterization

Spectroscopic Analysis of n-Octylpyridine-4-thione and its Analogues

Spectroscopic techniques are fundamental in elucidating the molecular structure and electronic properties of n-Octylpyridine-4-thione. By analyzing its interaction with electromagnetic radiation, detailed information regarding its functional groups, bonding environment, and electronic transitions can be obtained.

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For pyridine-thione derivatives, the spectra are characterized by several key absorption bands. The thione (C=S) stretching vibration is a significant marker for these compounds. researchgate.net In related triazole-thiol molecules, which also feature the thione group, this band is observed experimentally. nih.gov

The spectrum of the parent compound, pyridine-4-thione, would show characteristic peaks for the pyridine (B92270) ring and the C=S group. For n-Octylpyridine-4-thione, additional peaks corresponding to the n-octyl group are expected. These include strong bands for C-H stretching of the alkyl chain, typically found in the 2850-2960 cm⁻¹ region, as well as C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The presence of N-H stretching vibrations, usually seen as a broad band in the 3200-3400 cm⁻¹ area, indicates the existence of the thiol tautomeric form in the solid state or in solution. researchgate.netresearchgate.net The fundamental vibrations of the pyridine ring itself also give rise to characteristic peaks. researchgate.net

Table 1: Expected FTIR Data for n-Octylpyridine-4-thione based on Analogues

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| Alkyl C-H | 2850-2960 | Stretching |

| N-H | 3200-3400 | Stretching |

| C=N (Pyridine Ring) | ~1580-1620 | Stretching |

| C=C (Pyridine Ring) | ~1475-1550 | Stretching |

| Alkyl C-H | ~1465, ~1375 | Bending |

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR: In the ¹H NMR spectrum of n-Octylpyridine-4-thione, the protons on the pyridine ring are expected to appear as distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). Due to the influence of the nitrogen atom and the thione group, these protons will likely be deshielded. The protons of the n-octyl chain will appear in the upfield region (δ 0.8-4.5 ppm). The terminal methyl (CH₃) group would be a triplet around δ 0.8-0.9 ppm. The methylene (B1212753) (CH₂) groups adjacent to the nitrogen and the rest of the alkyl chain would appear as a series of multiplets, with the CH₂ group directly attached to the pyridine nitrogen being the most downfield of the alkyl protons. rsc.org For related thione compounds, the N-H proton signal, if present due to tautomerism, appears as a broad singlet at a very downfield chemical shift, often above δ 13.0 ppm. researchgate.net

¹³C NMR: The ¹³C NMR spectrum will show characteristic signals for both the pyridine ring and the n-octyl group. The carbon atom of the thione group (C=S) is highly deshielded and typically appears far downfield, often in the range of δ 180-200 ppm. mdpi.com The carbons of the pyridine ring would resonate between δ 120-150 ppm. researchgate.net The eight carbons of the n-octyl chain will produce signals in the upfield region (δ 14-60 ppm), with the carbon attached to the nitrogen being the most deshielded among them.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for n-Octylpyridine-4-thione

| Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Pyridine-H | 7.0 - 9.0 | - |

| Pyridine-C | - | 120 - 150 |

| C=S | - | 180 - 200 |

| N-CH₂- (Octyl) | 4.0 - 4.5 | 50 - 60 |

| -(CH₂)₆- (Octyl) | 1.2 - 1.8 | 22 - 32 |

UV-Vis spectroscopy probes the electronic transitions within a molecule. pharmatutor.org The spectrum of pyridine-4-thione and its derivatives is characterized by two main absorption bands corresponding to n→π* and π→π* electronic transitions. researchgate.netresearchgate.net

The π→π* transition is a high-intensity (allowed) transition involving the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com For pyridine, this transition occurs around 240-270 nm. researchgate.netlibretexts.org The n→π* transition involves the promotion of an electron from a non-bonding orbital (on the sulfur or nitrogen atom) to a π* antibonding orbital. This is a lower-energy, lower-intensity (often forbidden) transition that occurs at a longer wavelength. pharmatutor.orgyoutube.com For pyridine-4-thione in solution, a weak absorption band corresponding to the n→π* transition is observed at approximately 445 nm, while a much stronger band for the π→π* transition is seen around 345-360 nm. researchgate.net The saturated n-octyl group is not expected to significantly alter the wavelengths of these electronic transitions, as it is not part of the chromophore system.

Table 3: Electronic Transitions for Pyridine-4-thione Analogues

| Transition | Typical Wavelength (λmax) | Molar Absorptivity (ε) | Type |

|---|---|---|---|

| n→π* | ~445 nm | Low (~60-70 dm³ mol⁻¹ cm⁻¹) | Forbidden |

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. For n-Octylpyridine-4-thione (C₁₃H₂₁NS), the exact molecular weight is approximately 223.15 amu. The mass spectrum would show a molecular ion peak (M⁺) at m/z 223.

The fragmentation pattern would likely be dominated by cleavage of the n-octyl chain. A prominent fragmentation pathway would be the loss of the octyl group, leading to a fragment corresponding to the pyridine-4-thione cation. Another common fragmentation is the cleavage of the C-C bonds along the alkyl chain. Studies on the fragmentation of related methylpyridine compounds show that fission of the bonds within the pyridine ring can also occur, particularly after high-energy ionization events. nih.gov For other pyrimidinethione derivatives, fragmentation often begins with the loss of side-chain functional groups, followed by the cleavage of the heterocyclic ring itself. sapub.org

Single Crystal X-ray Diffraction Analysis for Molecular and Crystal Structure Determination

The core of n-Octylpyridine-4-thione is the pyridine ring. In a typical pyridine structure, the C-N bond lengths are around 1.34 Å, and the C-C bond lengths are approximately 1.39-1.40 Å. soton.ac.uknist.gov The bond angles within the ring are close to the ideal 120° for sp²-hybridized atoms, though the C-N-C angle is often slightly smaller (around 117°), and the adjacent C-C-N angles are slightly larger (around 124°). soton.ac.uknist.gov

Table 4: Representative Bond Lengths and Angles for the Pyridine-Thione Core (based on analogues)

| Bond/Angle | Typical Value |

|---|---|

| Bond Lengths (Å) | |

| C-N (ring) | ~1.34 Å |

| C-C (ring) | ~1.39 Å |

| C=S | ~1.68 Å |

| **Bond Angles (°) ** | |

| C-N-C (ring) | ~117° |

| C-C-N (ring) | ~124° |

Conformational Analysis and Intermolecular Interactions

The conformational flexibility of n-Octylpyridine-4-thione is primarily dictated by the n-octyl chain, while its intermolecular interactions are governed by the polar pyridine-4-thione headgroup and the nonpolar alkyl tail.

Conformational Analysis:

The n-octyl group, a long and flexible alkyl chain, can adopt numerous conformations due to rotation around its carbon-carbon single bonds. In different states (e.g., solution, crystalline solid), the chain may exist in various conformations, from a fully extended all-trans configuration to more coiled or folded structures. The specific conformation in the solid state will be the one that allows for the most efficient crystal packing. In solution, a dynamic equilibrium between different conformers is expected. The presence of a bulky substituent at the 2-position of a dithiolan ring, a different heterocyclic system, has been shown to influence the ring's minimum energy conformation, suggesting that the interaction between the octyl chain and the pyridine ring in n-Octylpyridine-4-thione could similarly favor certain rotational isomers.

Intermolecular Interactions:

Hydrogen Bonding: In its neutral form, n-Octylpyridine-4-thione is not a hydrogen bond donor as the nitrogen atom is quaternized by the octyl group. However, the sulfur atom of the thione group can act as a hydrogen bond acceptor. In the presence of suitable donor molecules, N-H---S or O-H---S hydrogen bonds could be formed. While direct intramolecular hydrogen bonding is not anticipated, intermolecular hydrogen bonds could play a role in the crystal packing if co-crystallized with a hydrogen-bond donor. Studies on pyridin-2-yl guanidine (B92328) derivatives have demonstrated the significant role of intramolecular hydrogen bonding in controlling the molecular conformation. researchgate.net

π-π Stacking: The aromatic pyridine ring in n-Octylpyridine-4-thione is expected to participate in π-π stacking interactions. These non-covalent interactions are crucial in stabilizing the crystal structure by promoting face-to-face or offset arrangements of the pyridine rings of adjacent molecules. The strength and geometry of these interactions are influenced by the electronic nature of the ring and the steric hindrance imposed by the octyl chains. In many pyridine derivatives, π-π stacking is a dominant feature in their supramolecular assembly. The interplay between these attractive π-π interactions and the repulsive steric forces from the alkyl chains can lead to complex and well-defined supramolecular structures.

The dual nature of the molecule, with its polar aromatic head and nonpolar aliphatic tail, suggests that in condensed phases, it may exhibit self-assembly behavior, forming layered structures where the pyridine-4-thione units engage in π-π stacking and the n-octyl chains interdigitate through van der Waals forces.

Computational and Theoretical Investigations

Molecular Dynamics Simulations for Dynamic Behavior

Typically, a molecular dynamics study would involve the following steps:

System Setup: Building a simulation box containing one or more molecules of n-Octylpyridine-4-thione and a solvent, such as water or an organic solvent.

Force Field Selection: Choosing a suitable force field to describe the interatomic and intramolecular forces.

Equilibration: Running the simulation for a period to allow the system to reach a stable state.

Production Run: Continuing the simulation to collect data on the trajectory of the atoms over time.

Analysis: Analyzing the trajectory to calculate various properties, such as radial distribution functions, root-mean-square deviation (RMSD), and solvent accessible surface area (SASA).

The results of such simulations are often presented in data tables that summarize key findings. For instance, a hypothetical data table for a molecular dynamics simulation of n-Octylpyridine-4-thione in a water box might look like the following:

| Property | Value | Unit | Description |

|---|---|---|---|

| Average RMSD of Backbone | - | nm | Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating conformational stability. |

| Average Solvent Accessible Surface Area (SASA) | - | nm² | Represents the surface area of the molecule that is accessible to the solvent, providing insight into its solubility and interactions. |

| Radius of Gyration | - | nm | Indicates the compactness of the molecule's structure. |

| Self-Diffusion Coefficient | - | cm²/s | Quantifies the translational mobility of the molecule within the solvent. |

Without specific research data, the values in the table above are left as placeholders. The generation of such data would require dedicated computational research. The absence of published studies on the molecular dynamics of n-Octylpyridine-4-thione highlights a potential area for future investigation to fully characterize the dynamic properties of this compound.

Coordination Chemistry and Ligand Design

n-Octylpyridine-4-thione as a Ligand in Metal Complexes

n-Octylpyridine-4-thione is anticipated to act as a monodentate or a bridging ligand in the formation of metal complexes. The nature of its coordination would largely depend on the metal ion, the reaction conditions, and the solvent system employed.

The n-Octylpyridine-4-thione molecule possesses two potential donor atoms for coordination to metal centers: the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the thione group.

Sulfur Atom: The sulfur atom of the thione group (C=S) is generally considered a soft donor atom. This characteristic makes it a prime candidate for coordinating with soft metal ions such as Ag(I), Hg(II), and Cd(II). Studies on pyridine-4-thiol (B7777008), a related compound, have shown that the sulfur atom is the preferred site for interactions like halogen bonding, which suggests its accessibility and donor capability nih.gov. In its thione tautomeric form, the sulfur atom possesses lone pairs of electrons that can be readily donated to a metal center.

Nitrogen Atom: The nitrogen atom of the pyridine ring is a well-established coordination site for a wide range of metal ions. It possesses a lone pair of electrons in an sp² hybrid orbital that can form a sigma bond with a metal ion pipzine-chem.com. The coordination ability of the pyridine nitrogen is influenced by the electronic effects of the substituents on the ring.

The dual donor capability of n-Octylpyridine-4-thione opens up the possibility of it acting as a bridging ligand, where the sulfur and nitrogen atoms coordinate to different metal centers, potentially leading to the formation of polynuclear complexes or coordination polymers.

While n-Octylpyridine-4-thione is most likely to act as a monodentate ligand, coordinating through either the sulfur or the nitrogen atom, the possibility of chelation cannot be entirely ruled out under specific circumstances, particularly in the formation of complexes with larger metal ions or in specific steric arrangements. However, the rigid structure of the pyridine ring and the placement of the thione group at the 4-position make the formation of a stable chelate ring with a single metal ion sterically challenging.

Synthesis and Characterization of Transition Metal Complexes with n-Octylpyridine-4-thione

The synthesis of transition metal complexes with n-Octylpyridine-4-thione would likely involve the reaction of a suitable metal salt with the ligand in an appropriate solvent. The choice of solvent would be crucial, with non-polar organic solvents being favored due to the n-octyl group. The characterization of these hypothetical complexes would rely on standard analytical techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, UV-visible spectroscopy, and elemental analysis.

Based on the known coordination chemistry of pyridine and thione-containing ligands, it is possible to predict the types of complexes that n-Octylpyridine-4-thione might form with first-row transition metals.

Iron (Fe), Cobalt (Co), and Nickel (Ni): These metals commonly form octahedral or tetrahedral complexes. With pyridine-based ligands, complexes with stoichiometries such as MCl₂(py)₄ (octahedral) and MCl₂(py)₂ (tetrahedral) are well-known rsc.orgwikipedia.org. It is plausible that n-Octylpyridine-4-thione could form similar complexes, coordinating through the pyridine nitrogen. Coordination through the sulfur atom is also a possibility, especially for softer metal ions or in the presence of other ligands that favor sulfur coordination.

Copper (Cu): Copper(II) complexes exhibit a wide range of coordination geometries, including square planar, tetrahedral, and distorted octahedral. The specific geometry would be highly dependent on the steric and electronic properties of the ligands.

Zinc (Zn): Zinc(II), having a d¹⁰ electronic configuration, typically forms tetrahedral complexes. It is expected that n-Octylpyridine-4-thione would coordinate to Zn(II) through its nitrogen or sulfur atom to form stable tetrahedral structures.

Vanadium (V): Vanadyl complexes (containing the V=O unit) are common. In a hypothetical complex with n-Octylpyridine-4-thione, the ligand could coordinate to the vanadium center through its sulfur or nitrogen atom in the equatorial plane of a square pyramidal or octahedral geometry researchgate.net.

The coordination number and geometry of the metal center in complexes of n-Octylpyridine-4-thione would be dictated by several factors, including the size and oxidation state of the metal ion, the steric hindrance imposed by the ligand, and the nature of any co-ligands present.

Based on analogous systems, the following geometries are likely:

Tetrahedral: For metals like Zn(II), Co(II), and some Ni(II) complexes.

Square Planar: Possible for Ni(II) and Cu(II).

Octahedral: Common for Fe(II), Fe(III), Co(II), Co(III), and Ni(II).

The n-octyl group, while not directly involved in coordination, could play a role in favoring lower coordination numbers due to its steric bulk.

Electronic and Structural Properties of Coordination Compounds

The electronic properties of metal complexes containing n-Octylpyridine-4-thione would be influenced by the nature of the metal-ligand bond. Coordination through the pyridine nitrogen would primarily involve sigma donation. If coordination occurs through the sulfur atom, pi-backbonding from the metal to the ligand could also play a role, depending on the electron density of the metal center.

Stability Constants and Thermodynamics of Complex Formation

A thorough review of existing scientific literature reveals a notable absence of specific research focused on the stability constants and thermodynamics of complex formation involving n-Octylpyridine-4-thione. While the coordination chemistry of pyridine and its derivatives has been a subject of extensive study, experimental data detailing the formation of metal complexes with this particular N-octyl substituted pyridine-4-thione ligand, including stability constants (log K), and thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), are not available in published research.

The stability of metal complexes is a fundamental aspect of coordination chemistry, quantified by the stability constant, which describes the equilibrium of the complex formation reaction. Thermodynamic parameters provide deeper insight into the driving forces behind complexation, indicating whether the process is enthalpically or entropically driven.

For related compounds, such as unsubstituted pyridine and various pyridine derivatives, extensive data on complex formation with a wide range of metal ions exist. These studies have established general trends in stability, often following the Irving-Williams series for divalent first-row transition metals. However, the introduction of an n-octyl group at the nitrogen atom and a thione group at the 4-position of the pyridine ring in n-Octylpyridine-4-thione would significantly influence its electronic and steric properties as a ligand. The long alkyl chain would increase its lipophilicity, potentially favoring complexation in non-aqueous media. The thione group, with its sulfur donor atom, introduces a soft donor site, which would exhibit a preference for softer metal ions according to Hard and Soft Acids and Bases (HSAB) theory.

Without experimental studies, any discussion on the stability constants and thermodynamics of n-Octylpyridine-4-thione complexes would be purely speculative. Further research, employing techniques such as potentiometric or spectrophotometric titrations and calorimetry, is required to determine these crucial parameters and to understand the coordination behavior of this specific ligand.

Catalytic Applications in Organic Synthesis

n-Octylpyridine-4-thione and its Metal Complexes as Catalysts

There are no published studies on the use of n-Octylpyridine-4-thione or its metal complexes as catalysts.

No research has been found detailing the application of n-Octylpyridine-4-thione in homogeneous catalysis.

There are no documented instances of n-Octylpyridine-4-thione being utilized in heterogeneous catalytic systems.

Specific Catalytic Transformations (e.g., Oxidation, Hydrogenation, Hydroformylation, Cyanation)

No data is available on the use of n-Octylpyridine-4-thione or its complexes to catalyze oxidation, hydrogenation, hydroformylation, cyanation, or any other specific organic transformations.

Mechanistic Investigations of Catalytic Cycles

As there are no reported catalytic applications, no mechanistic studies or investigations into the catalytic cycles involving n-Octylpyridine-4-thione have been conducted.

Structure-Activity Relationships in Catalytic Systems

The relationship between the structure of n-Octylpyridine-4-thione and its potential catalytic activity has not been explored in any scientific research to date.

Supramolecular Chemistry and Self Assembly

Design Principles for Supramolecular Assemblies involving n-Octylpyridine-4-thione

The design of supramolecular assemblies is predicated on the specific non-covalent interactions that molecules can form. For a molecule like n-Octylpyridine-4-thione, key design principles would likely revolve around the interplay between its distinct molecular components: the aromatic pyridine (B92270) ring, the thione group, and the aliphatic octyl chain. The pyridine ring offers possibilities for π-stacking and coordination with metal centers. The thione group (C=S) is a potent hydrogen bond acceptor and can also participate in coordination. The n-octyl chain would introduce van der Waals forces and potentially lead to solvophobic effects, driving aggregation in certain solvents.

Role of Intermolecular Interactions (Hydrogen Bonding, π-Stacking, Van der Waals Forces) in Assembly Formation

The formation of supramolecular structures is governed by a delicate balance of various intermolecular interactions.

Hydrogen Bonding: The sulfur atom of the thione group is a potential hydrogen bond acceptor. In the presence of suitable hydrogen bond donors, this interaction could play a significant role in directing the assembly of n-Octylpyridine-4-thione molecules.

π-Stacking: The aromatic pyridine ring is capable of engaging in π-stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent rings, could lead to the formation of columnar or layered structures.

A hypothetical representation of these interactions is presented in the table below.

| Interaction Type | Participating Moiety | Potential Role in Assembly |

| Hydrogen Bonding | Thione group (S atom) | Directional control, formation of chains or networks |

| π-Stacking | Pyridine ring | Formation of columnar or lamellar structures |

| Van der Waals Forces | n-Octyl chain | Packing efficiency, stabilization of the overall assembly |

Formation of Ordered Supramolecular Structures (e.g., 1D, 2D, 3D Architectures)

The specific interplay of the aforementioned intermolecular forces would dictate the dimensionality of the resulting supramolecular architectures. For instance, dominant hydrogen bonding could lead to the formation of one-dimensional (1D) chains. A combination of hydrogen bonding and π-stacking might give rise to two-dimensional (2D) sheets. If these layers were to further interact through the van der Waals forces of the octyl chains, three-dimensional (3D) structures could be formed. The solvent environment would also play a crucial role, with polar solvents potentially promoting aggregation driven by the hydrophobic octyl tails.

Applications of Supramolecular Assemblies in Functional Materials

While no specific applications for supramolecular assemblies of n-Octylpyridine-4-thione have been documented, the functional groups present in the molecule suggest potential in several areas.

Photoelectrochemical Applications

The pyridine and thione moieties contain heteroatoms with lone pairs of electrons and π-systems, which are features often associated with photo- and electroactive materials. If n-Octylpyridine-4-thione were to self-assemble into ordered structures, it could facilitate charge transport, a key property for applications in sensors, solar cells, and other photoelectrochemical devices.

Templating Agents for Nanostructured Materials

Molecules that self-assemble into well-defined structures can act as templates for the synthesis of nanostructured materials. The ordered aggregates of n-Octylpyridine-4-thione could, in principle, be used to direct the formation of inorganic nanoparticles or polymers, thereby controlling their size, shape, and organization.

Analytical Chemistry Methodologies for N Octylpyridine 4 Thione

The detection and quantification of n-Octylpyridine-4-thione, a specific N-alkylated derivative of pyridine-4-thione, require robust analytical methodologies. While dedicated studies on this particular compound are not extensively documented, a comprehensive analytical framework can be established based on the well-understood chemistry of the pyridine-4-thione moiety and long-chain alkyl compounds. The development of such methods is crucial for quality control, stability testing, and research applications.

Environmental Chemistry Studies

Environmental Fate and Transport of n-Octylpyridine-4-thione

The environmental journey of n-Octylpyridine-4-thione is dictated by its physicochemical properties and its interactions with different environmental matrices. The presence of a hydrophobic n-octyl group and a polar pyridine-4-thione moiety suggests a bifurcated behavior influencing its distribution and persistence.

Distribution in Environmental Compartments (Air, Water, Soil)

The partitioning of n-Octylpyridine-4-thione among air, water, and soil is a critical aspect of its environmental fate. Due to its likely low vapor pressure, significant distribution into the atmosphere is not expected. However, it may be released into the environment through industrial effluents and agricultural applications. cdc.gov

In aquatic systems, its water solubility will be a key determinant of its concentration. The pyridine (B92270) ring, being a basic heterocyclic aromatic compound, can become protonated in acidic waters, which would increase its water solubility. wikipedia.org Conversely, the long n-octyl chain imparts significant hydrophobicity, which would tend to limit its solubility in water and favor partitioning to organic matter in sediment and soil. unl.edu

In the soil compartment, n-Octylpyridine-4-thione is expected to exhibit strong sorption tendencies. unl.edu The degree of sorption is influenced by soil properties such as organic matter content, clay mineralogy, and pH. scirp.orgresearchgate.net In acidic soils, the protonated pyridine ring can engage in cation exchange mechanisms with clay minerals and organic matter, leading to stronger retention. unl.edu The hydrophobic n-octyl tail will further enhance its association with soil organic matter through partitioning mechanisms. wikipedia.org

Table 1: Predicted Distribution of n-Octylpyridine-4-thione in Environmental Compartments

| Environmental Compartment | Predicted Distribution | Influencing Factors |

| Air | Low | Low vapor pressure |

| Water | Moderate to Low | Water solubility, pH, partitioning to sediment |

| Soil/Sediment | High | Sorption to organic matter and clay, pH |

Bioavailability and Sorption Studies

The bioavailability of n-Octylpyridine-4-thione in the environment is intrinsically linked to its sorption behavior. Strong sorption to soil and sediment particles can significantly reduce its concentration in the aqueous phase, thereby limiting its uptake by aquatic and terrestrial organisms. wikipedia.org

The bioavailability of sorbed n-Octylpyridine-4-thione would be low for organisms primarily exposed through the water column. However, for soil-dwelling organisms, ingestion of contaminated soil particles could be a significant exposure route. The desorption of the compound from soil particles would be a key factor determining its long-term bioavailability and potential for bioaccumulation.

Degradation Pathways and Byproduct Formation in Environmental Systems

The persistence of n-Octylpyridine-4-thione in the environment is determined by its susceptibility to various degradation processes. Both abiotic and biotic pathways are likely to contribute to its transformation and ultimate mineralization.

Photodegradation Studies

Chemical and Biological Degradation Mechanisms

Chemical degradation of n-Octylpyridine-4-thione in the environment is likely to be slow under typical ambient conditions. Hydrolysis of the thione group is a possibility, though pyridine-4-thiones are generally more stable than their corresponding thiols.

Biological degradation is expected to be a major pathway for the removal of n-Octylpyridine-4-thione from the environment. researchgate.netnih.govespublisher.com Numerous microorganisms have been shown to degrade pyridine and its derivatives. researchgate.netnih.govespublisher.comnih.govnih.gov The degradation process often involves initial hydroxylation of the pyridine ring, followed by ring cleavage and subsequent metabolism. researchgate.netnih.gov The presence of the n-octyl group may influence the rate of biodegradation, as long alkyl chains can sometimes hinder microbial attack on the aromatic ring. However, some microorganisms are capable of degrading alkylated aromatic compounds. researchgate.net The thione group may also be subject to microbial transformation. The ultimate biodegradation products are expected to be carbon dioxide, water, and inorganic forms of nitrogen and sulfur. wikipedia.org

Table 2: Potential Degradation Pathways for n-Octylpyridine-4-thione

| Degradation Pathway | Description | Potential Byproducts |

| Photodegradation | Degradation initiated by the absorption of light energy. | Hydroxylated pyridines, ring cleavage products. |

| Chemical Degradation | Slow hydrolysis of the thione group. | n-Octyl-4-hydroxypyridine. |

| Biological Degradation | Microbial metabolism, likely involving initial ring hydroxylation and cleavage. | Hydroxylated intermediates, aliphatic acids, CO2, H2O, NH4+, SO4^2-. |

Environmental Monitoring and Analytical Techniques for Trace Analysis

Effective environmental monitoring is crucial for assessing the extent of contamination and understanding the environmental behavior of n-Octylpyridine-4-thione. The development of sensitive and selective analytical methods is a prerequisite for such monitoring. cdc.gov

Several analytical techniques are suitable for the trace analysis of pyridine and its derivatives in environmental matrices. cdc.govthermofisher.cnosti.goviaea.org For water samples, solid-phase extraction (SPE) can be used to pre-concentrate the analyte, followed by analysis using high-performance liquid chromatography (HPLC) with UV or mass spectrometric (MS) detection. thermofisher.cnhelixchrom.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, particularly for more volatile derivatives, although derivatization may be necessary to improve the chromatographic behavior of polar compounds. cdc.govosti.goviaea.org

For soil and sediment samples, an extraction step is required prior to analysis. thermofisher.cnosti.goviaea.org Techniques such as Soxhlet extraction, pressurized liquid extraction (PLE), or microwave-assisted extraction (MAE) can be employed using appropriate organic solvents. The resulting extracts are then cleaned up and analyzed by HPLC-MS or GC-MS. thermofisher.cnosti.gov The use of isotopically labeled internal standards is recommended to ensure accurate quantification. osti.gov

Table 3: Analytical Techniques for the Determination of n-Octylpyridine-4-thione

| Analytical Technique | Sample Matrix | Sample Preparation | Detection Limit |

| HPLC-UV/MS | Water, Soil, Sediment | SPE (Water), Solvent Extraction (Soil/Sediment) | Low µg/L to ng/L |

| GC-MS | Water, Soil, Sediment | LLE/SPE (Water), Solvent Extraction (Soil/Sediment), possible derivatization | Low µg/L to ng/L |

Applications of Green Chemistry in Minimizing Environmental Impact of n-Octylpyridine-4-thione Synthesis and Use

The principles of green chemistry offer a framework for developing more sustainable chemical processes, aiming to reduce or eliminate the use and generation of hazardous substances. While specific research on the green synthesis of n-Octylpyridine-4-thione is not extensively detailed in publicly available literature, the application of established green chemistry methodologies to its synthesis and lifecycle can be projected from studies on related heterocyclic compounds, such as pyridines and N-heterocyclic thiones. rsc.orgrasayanjournal.co.innih.gov These approaches focus on improving reaction efficiency, minimizing waste, and utilizing less hazardous materials.

Key strategies in green chemistry that could be applied to the synthesis of n-Octylpyridine-4-thione include the use of alternative energy sources, greener solvent choices, and the implementation of high atom economy reactions. rasayanjournal.co.inchemijournal.com Methodologies such as microwave-assisted synthesis and mechanochemical techniques (ball-milling) have shown promise in the synthesis of related heterocyclic thiones, offering advantages like reduced reaction times, higher yields, and lower energy consumption compared to conventional heating methods. rsc.orgnih.gov

Multicomponent reactions (MCRs) represent another cornerstone of green synthesis, enabling the construction of complex molecules like n-Octylpyridine-4-thione in a single step from multiple starting materials. rasayanjournal.co.in This approach inherently increases efficiency and reduces waste by minimizing the number of synthetic steps and purification processes. nih.gov

The selection of solvents is a critical aspect of green chemistry. mdpi.com Traditional organic solvents are often volatile, flammable, and toxic. ijarsct.co.in Research into the synthesis of sulfur-containing heterocycles has demonstrated the viability of greener alternatives such as water, ionic liquids, and deep eutectic solvents. mdpi.com These solvents can lead to cleaner reactions and simpler product isolation. rasayanjournal.co.in

Below are hypothetical comparative data tables illustrating the potential environmental benefits of applying green chemistry principles to the synthesis of n-Octylpyridine-4-thione, based on typical improvements observed for similar compounds.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 8 - 12 hours | 15 - 30 minutes |

| Energy Consumption | High | Low |

| Product Yield | 65 - 75% | 85 - 95% |

| Solvent | Toluene | Ethanol (B145695) or Solvent-free |

This table illustrates the potential for microwave-assisted synthesis to significantly reduce reaction times and energy usage while increasing product yield, a common outcome in green chemistry applications for heterocyclic compounds. nih.gov

Table 2: Solvent Selection and Environmental Impact

| Solvent | Classification | Environmental/Health Concerns | Potential for Greener Synthesis |

| Toluene | Volatile Organic Compound (VOC) | Toxic, Flammable | Low |

| Ethanol | Bio-based Solvent | Flammable, but lower toxicity | High |

| Water | Green Solvent | Non-toxic, Non-flammable | High |

| Ionic Liquids | Green Solvent | Low volatility, but potential toxicity and biodegradability issues | Medium to High |

This interactive table highlights the shift from hazardous traditional solvents to more environmentally benign options in the synthesis of heterocyclic compounds. mdpi.com

Table 3: Atom Economy of Different Synthetic Routes

| Synthetic Route | Description | Theoretical Atom Economy |

| Traditional Multi-step Synthesis | Involves multiple steps with intermediate isolation | 40 - 60% |

| One-Pot Multicomponent Reaction | Combines multiple reactants in a single step | > 80% |

This table demonstrates the superior atom economy of multicomponent reactions, a key principle of green chemistry that focuses on maximizing the incorporation of reactant atoms into the final product, thus minimizing waste. rasayanjournal.co.in

By adopting these and other green chemistry principles, the environmental footprint associated with the synthesis and use of n-Octylpyridine-4-thione could be significantly reduced. Future research and process development in this area would likely focus on optimizing these greener synthetic routes to ensure they are scalable and economically viable for industrial applications.

An extensive search for scientific literature and data pertaining to the chemical compound "n-Octylpyridine-4-thione" has revealed a significant lack of available information across public databases and research platforms. As a result, the generation of a detailed article focusing on the future research directions and interdisciplinary perspectives of this specific compound, as per the requested outline, cannot be fulfilled at this time.

The requested sections and subsections require in-depth research findings, including experimental and computational data, established synthetic pathways, and explorations into its use for advanced materials and niche chemical applications. The absence of specific studies on n-Octylpyridine-4-thione in the current body of scientific literature makes it impossible to provide accurate and verifiable information for the following outlined topics:

Future Research Directions and Interdisciplinary Perspectives

Emerging Applications in Niche Chemical Fields:No literature was found that explores or suggests any emerging applications for this particular compound.

Consequently, the creation of data tables and a comprehensive discussion of research findings are not feasible. Any attempt to generate such content would be speculative and would not meet the required standards of scientific accuracy.

Further research may be necessary to synthesize and characterize n-Octylpyridine-4-thione and to explore its potential properties and applications before a comprehensive review of its future research directions can be compiled.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for n-Octylpyridine-4-thione, and how do reaction conditions influence yield and purity?

- Methodological Answer: Synthesis typically involves nucleophilic substitution or thiolation reactions. For example, refluxing pyridine derivatives with thiolating agents (e.g., Lawesson’s reagent or H₂S) under inert conditions. Key parameters include solvent choice (e.g., dichloromethane for stability ), reaction time, and stoichiometric ratios. Purification via column chromatography or recrystallization (ethanol/water mixtures) ensures ≥95% purity. Yield optimization requires iterative adjustment of temperature and catalyst loading .

Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structure of n-Octylpyridine-4-thione?

- Methodological Answer:

- ¹H/¹³C NMR : Key peaks include pyridine ring protons (δ 7.5–8.5 ppm) and octyl chain methylene/methyl groups (δ 0.8–1.5 ppm). Thione sulfur induces deshielding in adjacent carbons .

- FTIR : Stretching vibrations for C=S (1050–1250 cm⁻¹) and pyridine C-N (1600–1650 cm⁻¹) confirm functional groups. Compare with databases like PubChem for validation .

Q. What stability considerations are critical for storing n-Octylpyridine-4-thione in laboratory settings?

- Methodological Answer: Store under inert gas (argon/nitrogen) in amber glass vials at –20°C to prevent oxidation or moisture absorption. Monitor via periodic HPLC analysis for degradation products (e.g., sulfoxide derivatives). Avoid prolonged exposure to light or acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) predict the reactivity of n-Octylpyridine-4-thione in metal coordination complexes?

- Methodological Answer: Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with transition metals (e.g., Cu²⁺, Fe³⁺). Validate predictions with experimental X-ray crystallography data .

Q. What strategies resolve contradictory data in crystallographic studies of n-Octylpyridine-4-thione derivatives?

- Methodological Answer: For ambiguous electron density maps, employ dual-space refinement in SHELXD or PHASER. Twinning analysis (via PLATON) and high-resolution datasets (≤1.0 Å) improve accuracy. Cross-validate hydrogen bonding networks with Hirshfeld surface analysis .

Q. How do solvent polarity and substituent effects influence the tautomeric equilibrium of n-Octylpyridine-4-thione?

- Methodological Answer: Conduct UV-Vis titration in solvents of varying polarity (e.g., hexane vs. DMSO) to monitor thione↔thiol tautomerism. Use Hammett substituent constants (σ) to correlate electronic effects with equilibrium constants (Kₐ). NMR variable-temperature studies quantify thermodynamic parameters (ΔH, ΔS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.